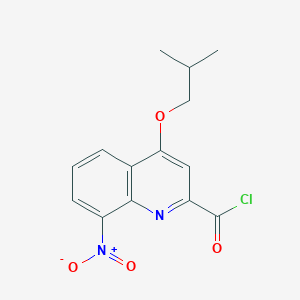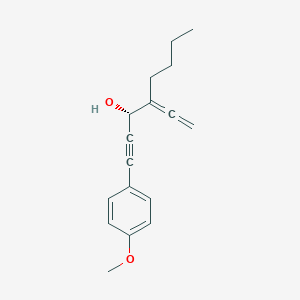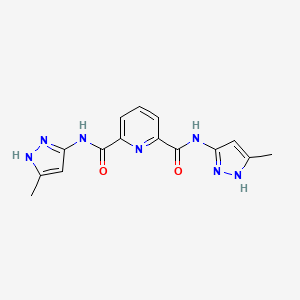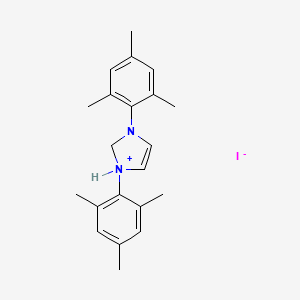
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol is an organic compound that belongs to the class of cyclohexanes Cyclohexanes are cyclic hydrocarbons with a six-carbon ring structure This particular compound is characterized by the presence of a tert-butoxyethoxy group and two hydroxyl groups attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of the tert-Butoxyethoxy Group: The tert-butoxyethoxy group can be introduced via an etherification reaction. This involves reacting cyclohexanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of cyclohexane-1,3-dione or cyclohexane-1,3-dicarboxylic acid.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of cyclohexane derivatives with different substituents replacing the tert-butoxyethoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The tert-butoxyethoxy group may influence the compound’s solubility and membrane permeability, impacting its distribution and efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,3-diol: Lacks the tert-butoxyethoxy group, resulting in different chemical properties and reactivity.
5-(1-Methoxyethoxy)cyclohexane-1,3-diol: Similar structure but with a methoxyethoxy group instead of tert-butoxyethoxy, leading to variations in steric and electronic effects.
Uniqueness
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol is unique due to the presence of the tert-butoxyethoxy group, which imparts specific steric and electronic properties
Propiedades
Número CAS |
566164-09-8 |
|---|---|
Fórmula molecular |
C12H24O4 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
5-[1-[(2-methylpropan-2-yl)oxy]ethoxy]cyclohexane-1,3-diol |
InChI |
InChI=1S/C12H24O4/c1-8(16-12(2,3)4)15-11-6-9(13)5-10(14)7-11/h8-11,13-14H,5-7H2,1-4H3 |
Clave InChI |
CFTJSOGSBHMXDA-UHFFFAOYSA-N |
SMILES canónico |
CC(OC1CC(CC(C1)O)O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B14229133.png)



![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)

![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)

![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester](/img/structure/B14229199.png)
